3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
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Overview
Description
3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a heterocyclic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-2-thioxo-4-thiazolidinone with furfural in the presence of a base to form the intermediate, which is then reacted with 4-amino-1,2,4-triazole to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and triazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
Uniqueness
Compared to similar compounds, 3-ethyl-5-[(Z)-2-furylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature can enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z,5Z)-3-ethyl-5-(furan-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3/b10-6-,15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEMEABPXADHDH-JZTWXJFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)SC1=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N\N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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